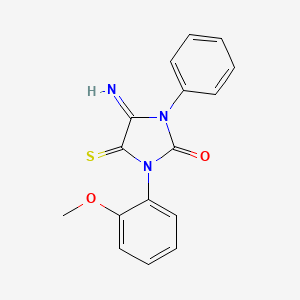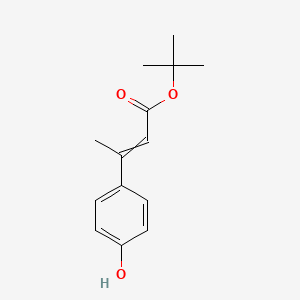![molecular formula C22H20N2O2 B14240140 4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine CAS No. 384818-45-5](/img/structure/B14240140.png)
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the pyrimidine ring via ethenyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine typically involves the reaction of 4-methoxybenzaldehyde with pyrimidine derivatives under specific conditions. One common method is the Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with pyrimidine-4,6-dicarbaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl rings or the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized as an optical brightener in the production of plastics and artificial leathers
Mechanism of Action
The mechanism of action of 4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Another compound with similar structural features, used as an optical brightener.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Known for its antioxidant and antimicrobial potential
Uniqueness
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine is unique due to its specific structural arrangement and the presence of ethenyl linkages, which contribute to its distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications and industrial uses .
Properties
CAS No. |
384818-45-5 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4,6-bis[2-(4-methoxyphenyl)ethenyl]pyrimidine |
InChI |
InChI=1S/C22H20N2O2/c1-25-21-11-5-17(6-12-21)3-9-19-15-20(24-16-23-19)10-4-18-7-13-22(26-2)14-8-18/h3-16H,1-2H3 |
InChI Key |
VYVPNTZDTOJYAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC=N2)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


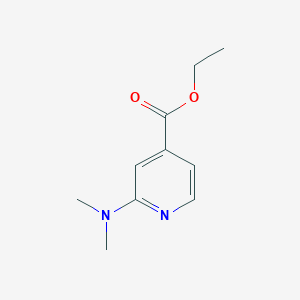
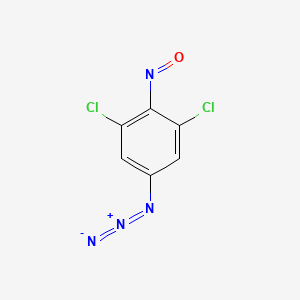
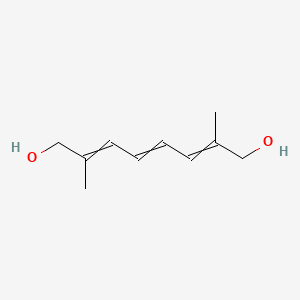
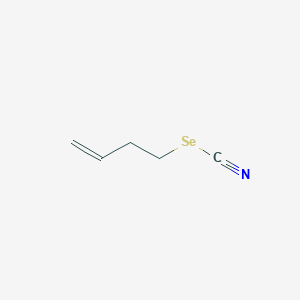
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
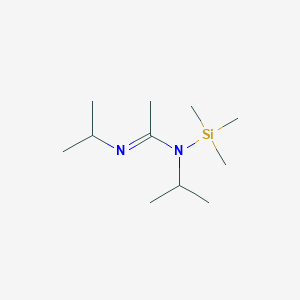
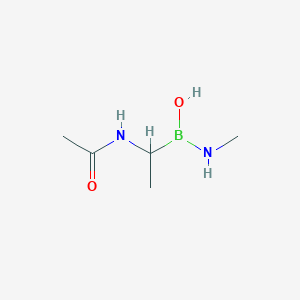
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)


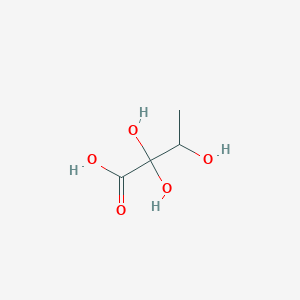
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
